(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Lipophilicity Drug-likeness Scaffold optimization

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core with a 5-phenyl substituent and a 4-ylsulfanylacetic acid side chain. Its computed XLogP3 of 3.6 distinguishes it from the unsubstituted parent scaffold, indicating enhanced lipophilicity.

Molecular Formula C14H10N2O2S2
Molecular Weight 302.37
CAS No. 312947-24-3
Cat. No. B2536202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
CAS312947-24-3
Molecular FormulaC14H10N2O2S2
Molecular Weight302.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O
InChIInChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18)
InChIKeyNHKGPOMUILRMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3): A Differentiable Thienopyrimidine Scaffold


(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core with a 5-phenyl substituent and a 4-ylsulfanylacetic acid side chain [1]. Its computed XLogP3 of 3.6 distinguishes it from the unsubstituted parent scaffold, indicating enhanced lipophilicity [1]. This compound belongs to a class of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids that have been validated as selective inhibitors of human protein kinase CK2, a target implicated in cancer and inflammation [2].

Why In-Class Analogs Cannot Simply Replace (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3)


Substitution patterns on the thieno[2,3-d]pyrimidine scaffold profoundly influence both physicochemical properties and target engagement. The 5-phenyl group of this compound increases lipophilicity by approximately 2.3 log units compared to the unsubstituted parent, altering membrane permeability and protein-binding characteristics [1]. More critically, structure–activity relationship (SAR) studies on (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids demonstrate that the nature of the 5-aryl substituent directly modulates CK2 inhibitory potency, with 4-methylphenyl and 4-ethoxyphenyl variants achieving IC₅₀ values of 0.1 μM and 0.125 μM respectively [2]. Blind substitution with a 5,6-dimethyl analog or a 5-unsubstituted variant therefore risks losing both the lipophilicity-driven pharmacokinetic profile and the target-specific activity inherent to the 5-phenyl architecture. The following quantitative evidence guide substantiates these differentiation points.

Quantitative Differentiation Evidence for (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3)


Lipophilicity Enhancement vs. Unsubstituted Thienopyrimidine Parent

The 5-phenyl substituent of the target compound contributes a significant increase in lipophilicity compared to the unsubstituted (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid scaffold. The target compound has a computed XLogP3 of 3.6 [1], while the unsubstituted parent (CAS 18740-26-6) has a measured LogP of 1.275 [2]. This represents an increase of approximately 2.3 log units.

Lipophilicity Drug-likeness Scaffold optimization

CK2 Kinase Inhibitory Potential: 5-Aryl Substitution SAR from a 28-Compound Series

Within the (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid chemical class, the 5-aryl substituent is a critical determinant of CK2 inhibitory potency. The most active compounds in the series—5-(4-methylphenyl) and 5-(4-ethoxyphenyl) derivatives—achieved IC₅₀ values of 0.1 μM and 0.125 μM, respectively [1]. The 5-phenyl compound, as the unsubstituted aryl prototype of this active series, is therefore positioned as a key scaffold for SAR exploration. Critically, 5,6-dimethyl substitution on the thieno ring (as in CAS 296262-16-3) was not represented among the most potent inhibitors in this series, underscoring the importance of the 5-aryl pharmacophore.

CK2 kinase Anticancer Kinase selectivity

Derivatization Versatility: Access to Sub-Nanomolar Soluble Epoxide Hydrolase Inhibitors

The carboxylic acid moiety of the target compound serves as a versatile synthetic handle for amide bond formation, enabling the generation of highly potent derivatives. Amide conjugation of the 5-phenylthieno[2,3-d]pyrimidin-4-ylsulfanyl acetic acid core with 4,5-dimethoxyanthranilic acid produced a compound (BDBM53878) that inhibits human recombinant soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.400 nM [1]. In contrast, the 5,6-dimethyl analog (CAS 296262-16-3) has not been reported to yield sEH inhibitors of comparable potency, and its derivatization opportunities are limited by the absence of the 5-aryl pharmacophore.

Soluble epoxide hydrolase Amide derivatization Cardiovascular

Antimicrobial Scaffold Heritage: 5-Phenylthienopyrimidine as a Validated Anti-Infective Pharmacophore

The 5-phenylthieno[2,3-d]pyrimidine core has been experimentally validated as an antimicrobial scaffold. Hozien et al. (1996) synthesized the 5-phenylthieno[2,3-d]pyrimidine-4(3H)one ring system and its 4-chloro derivatives, demonstrating antimicrobial activity [1]. This establishes the 5-phenyl substitution as part of a biologically active pharmacophore, whereas 5-unsubstituted or 5,6-dimethyl thienopyrimidine-4-ylsulfanyl acetic acid analogs lack a comparable body of antimicrobial evidence in the primary literature.

Antimicrobial Anti-infective Scaffold repurposing

Recommended Application Scenarios for (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3)


CK2 Kinase Inhibitor Lead Optimization Programs

The established SAR showing that 5-aryl thienopyrimidine-4-ylthio carboxylic acids achieve CK2 IC₅₀ values as low as 0.1 μM positions this compound as a strategic core scaffold for medicinal chemistry teams developing ATP-competitive CK2 inhibitors. The 5-phenyl group provides a baseline for systematic SAR expansion (e.g., introducing para-substituents on the phenyl ring to further optimize potency and selectivity) [1].

Soluble Epoxide Hydrolase (sEH) Tool Compound Synthesis

The carboxylic acid handle enables straightforward amide coupling to generate sEH inhibitors with sub-nanomolar potency (IC₅₀ = 0.400 nM demonstrated for a 4,5-dimethoxyanthranilic acid conjugate). This makes the compound a valuable intermediate for preparing sEH-targeted tool compounds for cardiovascular and inflammation research [1].

Anti-Infective Drug Discovery Leveraging a Validated Thienopyrimidine Pharmacophore

For programs targeting antimicrobial or antitubercular indications, the 5-phenylthieno[2,3-d]pyrimidine scaffold offers a literature-precedented anti-infective starting point. The carboxylic acid functionality further permits conjugation to enhance solubility or introduce additional pharmacophoric elements [1].

Library Synthesis and Diversity-Oriented Derivatization

With a purity specification of 95% and a LogP of 3.6, this compound is well-suited for inclusion in focused kinase inhibitor libraries or diversity-oriented synthesis campaigns. The sulfanylacetic acid side chain serves as a versatile point for amide, ester, or hydrazide diversification to explore chemical space around the privileged thienopyrimidine core [1].

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